molecular formula C14H18N4O B6456835 (2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 2549030-23-9

(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No. B6456835
CAS RN: 2549030-23-9
M. Wt: 258.32 g/mol
InChI Key: XJIHTZMJTXWGNS-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are highly attractive compounds due to their structural similarity to purine . They show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been achieved through various methods such as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described .


Molecular Structure Analysis

The molecular structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidines include Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .

Scientific Research Applications

Antitubercular Activity

(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol: derivatives have been explored as potential antitubercular agents. Tuberculosis (TB) remains a major global health concern, and developing cost-effective compounds to combat Mycobacterium tuberculosis is crucial. Researchers synthesized a library of thirty derivatives and assessed their activity against a GFP reporter strain of M. tuberculosis. Notably, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine emerged as the most potent compound, with a minimum inhibitory concentration (MIC) of 0.488 µM and non-cytotoxicity to Vero cells .

Pharmaceutical Intermediates

The compound serves as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors used for disease treatment. Its derivatives have shown promise as anticancer and antiviral agents, as well as potential applications in treating inflammatory diseases .

BTK Inhibition for Rheumatoid Arthritis (RA)

Research involving 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has provided insights into structural features essential for inhibiting Bruton’s tyrosine kinase (BTK). These insights pave the way for designing novel anti-rheumatic agents targeting BTK in RA .

PKB Inhibition

Optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to ATP-competitive, nano-molar inhibitors with significant selectivity for inhibiting PKB (protein kinase B) over closely related kinases like PKA .

Mechanism of Action

properties

IUPAC Name

[2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-8-14-4-1-2-10(14)6-18(7-14)13-11-3-5-15-12(11)16-9-17-13/h3,5,9-10,19H,1-2,4,6-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIHTZMJTXWGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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